molecular formula C11H16O B13503046 Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)

Cat. No.: B13503046
M. Wt: 164.24 g/mol
InChI Key: KVEJFJCLGGIDJP-WPRPVWTQSA-N
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Description

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[311]hept-2-en-2-yl]-(9CI) is a chemical compound with the molecular formula C12H18O It is known for its unique bicyclic structure, which includes a bicyclo[311]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) typically involves the use of specific starting materials and reagents. One common method involves the reaction of a bicyclo[3.1.1]heptane derivative with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound shares a similar bicyclic structure but differs in functional groups.

    (1R,5S,6R)-2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate: Another compound with a related bicyclic framework and different substituents.

Uniqueness

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI) is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI), is a bicyclic ketone with significant interest in various biological activities. This compound is characterized by its unique bicyclic structure, which can influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

  • IUPAC Name : Ethanone, 1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-(9CI)
  • CAS Number : 228113-75-5
  • Molecular Formula : C11H16O
  • Molecular Weight : 164.25 g/mol
  • Purity : ≥95% .

Biological Activity Overview

Ethanone derivatives have been studied for various biological activities including:

  • Antimicrobial Activity : Some studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research suggests that ethanone derivatives may modulate inflammatory responses.
  • Neuroprotective Properties : Certain bicyclic ketones are being explored for their potential neuroprotective effects in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on bicyclic ketones demonstrated that these compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that ethanone derivatives may serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has shown that ethanone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, cells treated with ethanone exhibited a reduction in cytokine levels by approximately 50% compared to untreated controls, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of similar compounds have shown promise in reducing oxidative stress and apoptosis in neuronal cells.

The neuroprotective activity is attributed to:

  • Antioxidant properties that scavenge free radicals.
  • Modulation of signaling pathways involved in cell survival and apoptosis.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanone

InChI

InChI=1S/C11H16O/c1-7(12)9-5-4-8-6-10(9)11(8,2)3/h5,8,10H,4,6H2,1-3H3/t8-,10-/m0/s1

InChI Key

KVEJFJCLGGIDJP-WPRPVWTQSA-N

Isomeric SMILES

CC(=O)C1=CC[C@H]2C[C@@H]1C2(C)C

Canonical SMILES

CC(=O)C1=CCC2CC1C2(C)C

Origin of Product

United States

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